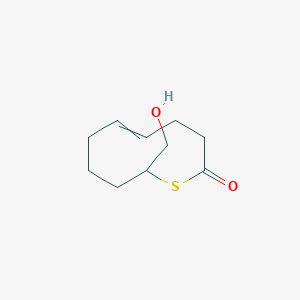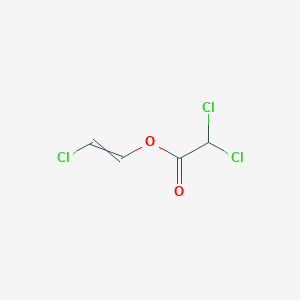
2-Chloroethenyl dichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethenyl dichloroacetate is an organic compound with the molecular formula C4H5Cl3O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethenyl dichloroacetate typically involves the reaction of dichloroacetic acid with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process generally involves the use of a catalyst and may require specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethenyl dichloroacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various chlorinated carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols or other functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated alcohols, acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloroethenyl dichloroacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential effects on cellular metabolism and enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to alter metabolic pathways in cancer cells
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloroethenyl dichloroacetate involves its interaction with specific molecular targets and pathways. One of the primary targets is the enzyme pyruvate dehydrogenase kinase (PDK), which plays a crucial role in cellular metabolism. By inhibiting PDK, the compound shifts the metabolic balance from glycolysis to oxidative phosphorylation, leading to increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dichloroacetic acid: Shares similar metabolic effects but differs in its chemical structure and reactivity.
Ethyl chloroacetate: Another chlorinated ester with different applications and reactivity profiles.
2-Chloroethanol: A precursor in the synthesis of 2-Chloroethenyl dichloroacetate with distinct chemical properties.
Uniqueness
Its ability to modulate metabolic pathways makes it particularly interesting for medical research, especially in the context of cancer therapy .
Properties
CAS No. |
89519-85-7 |
|---|---|
Molecular Formula |
C4H3Cl3O2 |
Molecular Weight |
189.42 g/mol |
IUPAC Name |
2-chloroethenyl 2,2-dichloroacetate |
InChI |
InChI=1S/C4H3Cl3O2/c5-1-2-9-4(8)3(6)7/h1-3H |
InChI Key |
UTIJDWKYFKHZKX-UHFFFAOYSA-N |
Canonical SMILES |
C(=CCl)OC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate](/img/structure/B14381832.png)
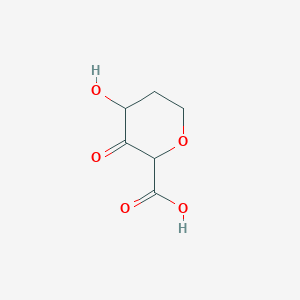
![N-(4-Chlorophenyl)-N-[(1E)-N-(4-chlorophenyl)ethanimidoyl]benzamide](/img/structure/B14381846.png)
![(1R)-1,7,7-Trimethyl-2-(propylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14381847.png)
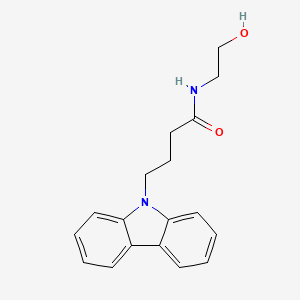
![1-Chloro-1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14381863.png)
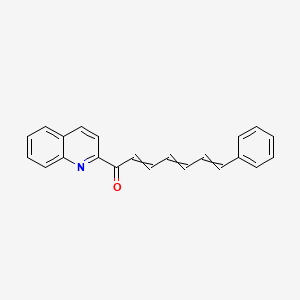
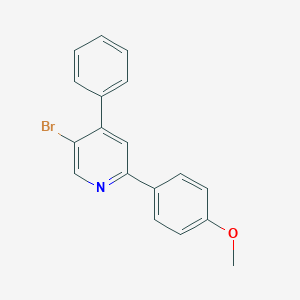

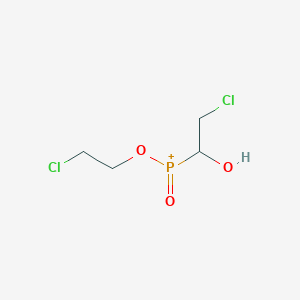

![2,6-Diphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14381907.png)
